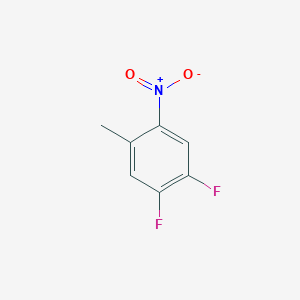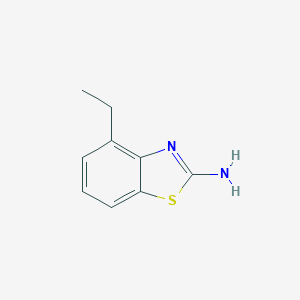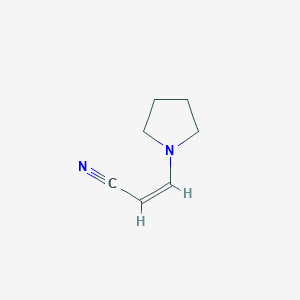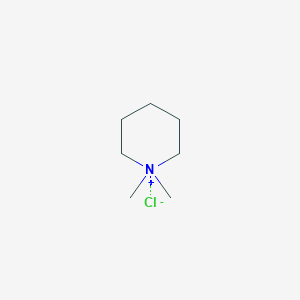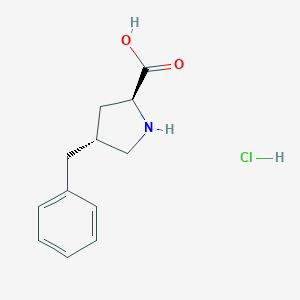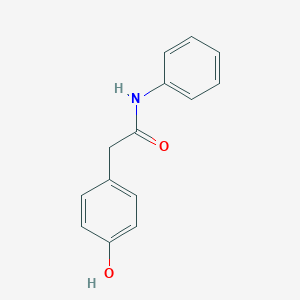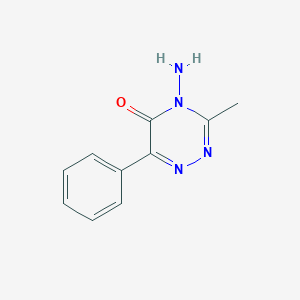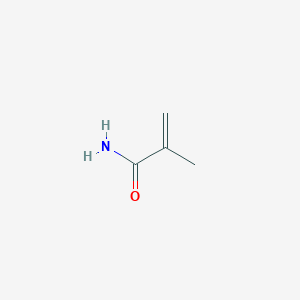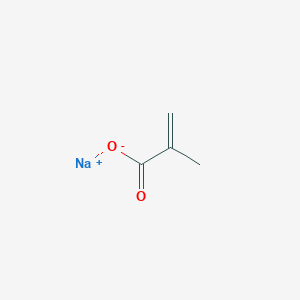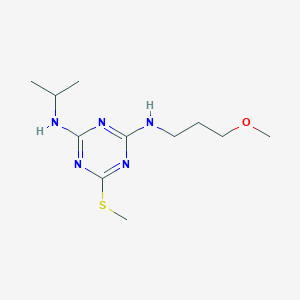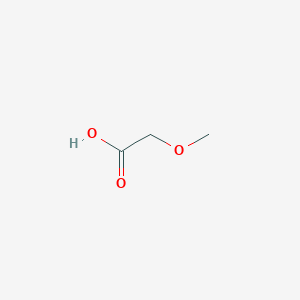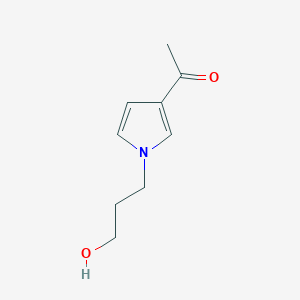
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to modulate the expression of certain genes involved in cell survival and apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is its low solubility in water, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to explore the limitations of this compound and to develop methods for improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-diketones with primary amines. The reaction is carried out in the presence of a suitable acid catalyst, and the resulting product is purified using chromatography techniques. Other methods of synthesis include the reaction of α,β-unsaturated ketones with ammonia, and the reaction of 2-alkyn-1-ones with primary amines.
Applications De Recherche Scientifique
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several potential applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole exhibits potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
133611-46-8 |
|---|---|
Nom du produit |
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
1-[1-(3-hydroxypropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(12)9-3-5-10(7-9)4-2-6-11/h3,5,7,11H,2,4,6H2,1H3 |
Clé InChI |
XBLCCKJMDOEBAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C1)CCCO |
SMILES canonique |
CC(=O)C1=CN(C=C1)CCCO |
Synonymes |
Ethanone, 1-[1-(3-hydroxypropyl)-1H-pyrrol-3-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



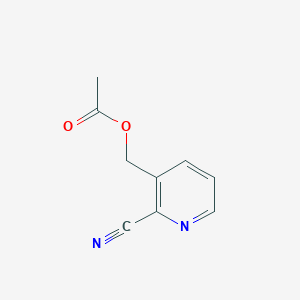
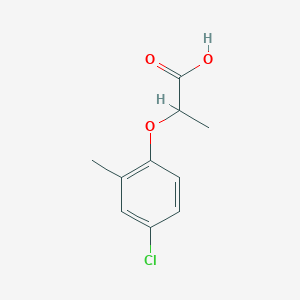
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
